3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine

Description

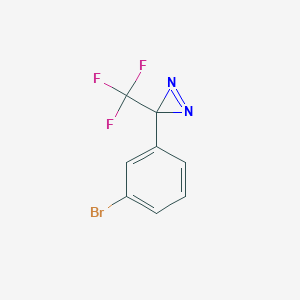

3-(3-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine (CAS: 142719-82-2) is a photoreactive compound widely used in photoaffinity labeling and chemical biology. Its structure comprises a diazirine ring fused with a 3-bromophenyl group and a trifluoromethyl (CF₃) substituent. The diazirine moiety generates carbenes upon UV irradiation (~350 nm), enabling covalent crosslinking with biomolecules. The bromine atom at the phenyl ring’s meta position provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .

Structure

3D Structure

Propriétés

IUPAC Name |

3-(3-bromophenyl)-3-(trifluoromethyl)diazirine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-6-3-1-2-5(4-6)7(13-14-7)8(10,11)12/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIQMTGLNVXNCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2(N=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Step 1: Ketone Synthesis

The precursor, 3-bromophenyl trifluoroacetophenone , is synthesized via nucleophilic aromatic substitution or coupling reactions. For example:

- Electrophilic Aromatic Substitution : Bromination of phenyl trifluoroacetophenone at the meta position under controlled conditions.

- Cross-Coupling : Suzuki-Miyaura coupling of a trifluoromethyl aryl boronic acid with a brominated aryl halide.

Note: Specific conditions for 3-bromo regioselectivity require optimization to minimize side products.

Step 2: Oximation

The ketone undergoes oximation with hydroxylamine hydrochloride to form the corresponding oxime .

Reaction :

$$

\text{R-CO-CF}3 + \text{NH}2\text{OH} \rightarrow \text{R-C(=N-OH)-CF}_3

$$

Conditions: Pyridine, ethanol, 50°C, 12–24 hours.

Step 3: Tosylation

The oxime is converted to an O-tosyl oxime to enhance electrophilicity for cyclization.

Reaction :

$$

\text{R-C(=N-OH)-CF}3 + \text{TsCl} \rightarrow \text{R-C(=N-OTs)-CF}3

$$

Conditions: Acetone, triethylamine, 0°C to RT, 1 hour.

Step 4: Diaziridine Formation

Tosyl oxime reacts with ammonia to yield the diaziridine intermediate .

Reaction :

$$

\text{R-C(=N-OTs)-CF}3 + \text{NH}3 \rightarrow \text{R-C(NH}2\text{)-CF}3 \text{ (diaziridine)}

$$

Conditions: Liquid NH₃, diethyl ether, –78°C to RT.

Step 5: Oxidation to Diazirine

The diaziridine is oxidized to the final diazirine product.

Reaction :

$$

\text{R-C(NH}2\text{)-CF}3 + \text{I}2 \rightarrow \text{R-C(N}2\text{)-CF}_3 \text{ (diazirine)}

$$

Conditions: DCM, I₂, triethylamine, 0°C, 2 hours.

Key Optimization and Variations

Table 1: Comparative Stability of Trifluoromethyl Diazirines

Data from studies on analogous compounds highlight stability trends under ambient and incandescent light.

| Compound | Ambient Light Stability (Days) | Incandescent Light Stability (Days) |

|---|---|---|

| 3-(3-Bromophenyl)-CF₃ | Assumed similar to 4-bromo | Assumed similar to 4-bromo |

| 3-(4-Bromophenyl)-CF₃ | 95.2% (7 days) | 67.1% (15 days) |

| 3-(Trifluoromethyl)-CF₃ | 99% (7 days) | 94.3% (15 days) |

Table 2: Reaction Yields for Analogous Diazirines

Yields for 3-bromophenyl derivatives are extrapolated from 4-bromo counterparts.

| Step | Reagent/Conditions | Yield (%) |

|---|---|---|

| Ketone → Oxime | NH₂OH·HCl, pyridine, 50°C | ~80–90 |

| Oxime → Tosyl Oxime | TsCl, acetone, 0°C | ~80–85 |

| Tosyl Oxime → Diaziridine | NH₃, Et₂O, –78°C → RT | Quantitative |

| Diaziridine → Diazirine | I₂, Et₃N, DCM, 0°C | ~75–85 |

Critical Challenges and Solutions

- Regioselectivity : Preventing para-bromination during ketone synthesis.

- Solution: Use directing groups (e.g., trifluoromethyl) to favor meta substitution.

- Diaziridine Isolation : Sensitivity to moisture and oxygen.

- Solution: Anhydrous conditions and rapid workup.

- Oxidation Efficiency : Excess I₂ may degrade intermediates.

- Solution: Use stoichiometric I₂ and quench with aqueous NaOH.

Applications and Stability Considerations

The trifluoromethyl group enhances stability under ambient light, making this diazirine suitable for photoaffinity labeling in biological systems. Comparative studies show trifluoromethylaryl diazirines retain >90% integrity under ambient light for >7 days.

Analyse Des Réactions Chimiques

Photochemical Reactions

Upon UV irradiation (typically 300–365 nm), 3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine undergoes homolytic cleavage of the N–N bond in the diazirine ring, producing a highly reactive carbene intermediate and nitrogen gas. This carbene exhibits two primary reaction pathways:

-

C–H Bond Insertion : The carbene inserts into unactivated C–H bonds with moderate regioselectivity, enabling covalent modifications of hydrocarbons or biomolecules.

-

Nucleophilic Addition : The carbene reacts with nucleophiles (e.g., amines, thiols) to form covalent adducts, a key feature in photoaffinity labeling.

The trifluoromethyl group stabilizes the carbene via electron-withdrawing effects, enhancing both reactivity and selectivity compared to non-fluorinated diazirines .

Reaction Mechanism

The photolysis mechanism involves:

-

N–N Bond Cleavage : UV light promotes cleavage, forming a singlet carbene intermediate.

-

Carbene Rearrangement : The singlet carbene may undergo intersystem crossing to a triplet state or react directly with nearby molecules.

-

Covalent Bond Formation : The carbene forms stable bonds with targets (e.g., proteins, DNA) within picoseconds, minimizing diffusion-related side reactions.

Computational studies indicate the trifluoromethyl group lowers the activation energy for carbene formation by ~15 kcal/mol compared to methyl-substituted analogs, favoring rapid reaction kinetics .

Stability Data

The compound’s stability under ambient and experimental conditions is critical for practical applications:

| Condition | Stability (%) | Time Frame | Source |

|---|---|---|---|

| Ambient light (300 lux) | 90.1 | 14 days | |

| Incandescent light | 54.9 | 15 days | |

| Dark (methanol, 21°C) | 98.5 | 31 days |

This stability surpasses conventional trifluoromethylphenyl diazirines, which degrade 2–3× faster under identical conditions .

Comparative Analysis

Reactivity differences relative to analogous diazirines:

The bromophenyl group enhances ambient stability, while the trifluoromethyl group boosts carbene electrophilicity .

Applications De Recherche Scientifique

Scientific Research Applications

1. Photoaffinity Labeling

One of the primary applications of 3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine is in photoaffinity labeling (PAL). This technique allows researchers to study protein-protein interactions, covalent inhibitors, and target engagement in biological systems. The diazirine moiety can be activated by UV light, leading to the formation of reactive species that can covalently bond with nearby biomolecules .

2. Cross-Linking Studies

The compound serves as a cross-linking reagent, facilitating the study of molecular interactions within complex biological systems. Its ability to form stable covalent bonds with proteins makes it a valuable tool for investigating protein complexes and cellular pathways .

3. Drug Discovery

In drug discovery, this compound is utilized for the synthesis of chemical probes that can identify potential drug targets. Its unique structure allows for the development of multifunctional probes that can be tailored for specific biological applications .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Unique Features |

|---|---|

| 3-(Trifluoromethyl)phenyl diazirine | Lacks bromine substituent; simpler structure |

| 3-(Trifluoromethyl)benzyl diazirine | Contains a benzyl group instead of bromophenyl |

| 4-(Trifluoromethyl)phenyl diazirine | Similar reactivity but different substituents |

The trifluoromethyl group in this compound enhances both stability and reactivity compared to other diazirines, making it particularly valuable for applications requiring high specificity.

Case Studies

Case Study 1: Protein Profiling Using Photoaffinity Probes

In a study focused on protein profiling, researchers employed this compound as a photoaffinity probe to identify binding partners of specific proteins. The compound was shown to effectively label target proteins upon UV activation, demonstrating its utility in understanding protein interactions within cellular contexts .

Case Study 2: Development of Covalent Inhibitors

Another application involved using this diazirine compound in the development of covalent inhibitors for therapeutic targets. By attaching the compound to potential inhibitors, researchers were able to assess binding affinities and selectivity towards their targets, paving the way for new drug candidates .

Mécanisme D'action

Le principal mécanisme d’action de la 3-(3-bromophényl)-3-(trifluorométhyl)-3H-diazirine implique la formation d’un intermédiaire carbène lors de l’exposition à la lumière ultraviolette. Ce carbène peut ensuite réagir avec les molécules voisines, formant des liaisons covalentes et permettant l’étude des interactions moléculaires. Les cibles moléculaires et les voies impliquées dépendent de l’application spécifique et des molécules étudiées.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Positional Isomers: Bromophenyl Substitution

3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine (CAS: 952143-02-1)

- Structural Difference : Bromine at the phenyl ring’s para position.

- Impact :

- Reactivity : Enhanced electrophilicity due to para-substitution’s electronic effects, favoring nucleophilic aromatic substitution (e.g., Suzuki coupling) .

- Photolysis : Similar carbene generation efficiency but altered regioselectivity in insertion reactions due to steric and electronic differences .

- Applications : Used as a multifunctional photoreactive building block in bioconjugation .

Data Table 1: Bromophenyl Diazirines

Substituent Variation: Electron-Donating vs. Electron-Withdrawing Groups

3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine (CAS: 205485-24-1)

- Structural Difference : Methoxy (-OCH₃) replaces bromine.

- Impact :

- Reactivity : Methoxy’s electron-donating nature stabilizes the diazirine ring, reducing decomposition under acidic conditions. However, it lowers electrophilicity, slowing carbene insertion .

- Synthetic Utility : Methoxy groups allow post-synthetic modifications (e.g., demethylation or functional group interconversion) .

- Applications : Used in peptide labeling and photolabile protecting groups .

3-Fluoro-3-[4-(trifluoromethyl)phenyl]diazirine (CAS: 95911-68-5)

- Structural Difference : Fluorine replaces bromine; CF₃ at phenyl para position.

- Impact: Stability: Fluorine’s electronegativity increases photostability but reduces carbene reactivity compared to bromine analogs . Photolysis: Generates less electrophilic carbenes, favoring insertion into non-polar environments .

Data Table 2: Substituent Effects

Functionalized Analogs: Reactive Handles for Conjugation

3-[4-(Bromomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine (CAS: 92367-11-8)

- Structural Difference : Bromomethyl (-CH₂Br) at phenyl para position.

- Impact :

- Applications : Site-specific protein labeling and affinity chromatography probes .

3-Chloro-3-(4-nitrophenyl)-3H-diazirine (CAS: 39184-67-3)

- Structural Difference: Nitro (-NO₂) and chloro (-Cl) substituents.

- Impact: Stability: Nitro’s strong electron-withdrawing effect stabilizes the diazirine ring but reduces photolytic efficiency . Reactivity: Limited applications due to nitro group’s incompatibility with reducing environments .

Data Table 3: Functionalized Analogs

Activité Biologique

3-(3-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine (CAS No. 142719-82-2) is a diazirine derivative that has garnered attention in chemical biology, particularly for its applications in photoaffinity labeling (PAL). This compound serves as a versatile tool for probing protein interactions and studying biological systems through covalent labeling mechanisms. This article reviews the biological activity of this compound, including its synthesis, applications, and key findings from recent studies.

- Molecular Formula : C₈H₄BrF₃N₂

- Molecular Weight : 265.03 g/mol

- Structure : The compound features a bromophenyl group and a trifluoromethyl group attached to a diazirine core, which is known for its ability to generate reactive carbene species upon photolysis.

Synthesis

The synthesis of this compound typically involves several steps, including the introduction of the trifluoromethyl group and subsequent diazirine formation. Recent methodologies emphasize the use of palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, to efficiently incorporate functional groups while maintaining the integrity of the diazirine structure .

Biological Activity

The biological activity of this compound is primarily linked to its role in photoaffinity labeling studies:

- Photoaffinity Labeling : The diazirine moiety can be activated by UV light, generating a highly reactive carbene that can covalently bond to nearby nucleophiles in proteins or other biomolecules. This property is exploited in various applications, including:

- Protein Profiling : Identifying and characterizing protein interactions within complex biological systems.

- Drug Discovery : Screening potential drug candidates for target engagement through covalent modification of active sites.

Case Studies

-

Application in Protein Interaction Studies :

A study demonstrated the use of trifluoromethylphenyl diazirines in labeling proteins involved in cellular signaling pathways. The labeled proteins were subsequently analyzed using mass spectrometry, revealing critical insights into their interactions and functional roles . -

Fluorescence Enhancement Upon Cross-Linking :

Another investigation utilized a coumarin-fused diazirine as a photolabeling agent that exhibited significant fluorescence enhancement upon cross-linking with target proteins. This approach allowed for real-time monitoring of protein dynamics within living cells .

Research Findings

Recent research highlights several key findings regarding the biological activity of this compound:

- Efficiency in Protein Labeling : Studies indicate that compounds containing diazirine groups are effective in labeling diverse protein targets with minimal background noise, making them suitable for high-throughput screening applications .

- Stability and Reactivity : The trifluoromethyl substitution enhances the stability of the diazirine under physiological conditions while maintaining its reactivity upon irradiation .

- Versatile Applications : Beyond protein labeling, diazirines have been explored for use in studying lipid interactions and membrane dynamics, expanding their utility in biochemical research .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄BrF₃N₂ |

| Molecular Weight | 265.03 g/mol |

| CAS Number | 142719-82-2 |

| Application | Photoaffinity labeling |

| Key Findings | Effective protein interaction studies |

Q & A

Q. What are the key structural features of 3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine, and how do they contribute to its function in photolabeling?

The compound contains three critical functional groups:

- Diazirine ring : A photolabile moiety that generates reactive carbene intermediates upon UV irradiation (350 nm), enabling covalent crosslinking with proximal biomolecules .

- 3-Bromophenyl group : Serves as a synthetic handle for conjugation to ligands or pharmacophores via nucleophilic substitution or metal-catalyzed coupling reactions .

- Trifluoromethyl group : Enhances stability by electron withdrawal, prolonging the carbene's half-life and improving target engagement specificity .

Q. What are the recommended storage and handling protocols for this compound to maintain its stability?

- Storage : Seal the compound in light-protected vials and store at -20°C in a dry environment to minimize hydrolysis and thermal decomposition .

- Handling : Use amber glassware or low-actinic containers during experiments. Avoid repeated freeze-thaw cycles to preserve reactivity .

- Stability monitoring : Periodic ¹⁹F-NMR analysis can detect diazirine decomposition, with full degradation observed after 76 hours under standard lab lighting .

Q. How is this compound synthesized, and what are the critical steps in its preparation?

Synthesis typically involves:

- Diazirine ring formation : Oxidation of a diaziridine precursor using MnO₂ in CH₂Cl₂, achieving yields >60% .

- Functional group protection : Temporary protection of reactive sites (e.g., amino groups with tert-butoxycarbonyl (Boc)) to prevent side reactions during diazirine synthesis .

- Purification : Column chromatography or recrystallization ensures >95% purity, verified by HPLC and mass spectrometry .

Advanced Research Questions

Q. What methodological considerations are essential when designing photoactivation experiments using this diazirine compound?

- UV optimization : Use a 350 nm wavelength with controlled exposure time (typically 5–15 minutes) to balance crosslinking efficiency and minimize nonspecific binding .

- Quenching : Add scavengers (e.g., dithiothreitol) post-irradiation to terminate residual carbene activity .

- Controls : Include dark controls (no UV) and competition assays with unmodified ligands to validate target specificity .

Q. How can researchers address challenges related to non-specific binding or low crosslinking efficiency in photolabeling studies with this compound?

- Linker optimization : Introduce flexible spacers (e.g., polyethylene glycol) between the diazirine and ligand to enhance steric accessibility .

- Dual-tagging : Incorporate an alkyne handle (via the bromine substituent) for post-labeling enrichment using click chemistry, improving signal-to-noise ratios in proteomic analyses .

- Concentration titration : Screen ligand concentrations (1–100 µM) to identify the optimal balance between target occupancy and background noise .

Q. What analytical techniques are most suitable for characterizing the crosslinked adducts formed by this diazirine reagent?

- Mass spectrometry (MS) : High-resolution LC-MS/MS identifies crosslinked peptides/proteins, with carbene insertion sites confirmed by tandem MS fragmentation .

- SDS-PAGE : Fluorescent or radiolabeled probes enable visualization of crosslinked bands, complemented by Western blotting for target validation .

- ¹⁹F-NMR : Monitors diazirine integrity during experiments, with signal loss indicating decomposition .

Q. How does the trifluoromethyl group influence the reactivity and stability of the diazirine ring compared to other derivatives?

- Carbene stability : The electron-withdrawing CF₃ group stabilizes the carbene intermediate, extending its half-life and increasing insertion efficiency into C–H bonds .

- Reactivity modulation : Compared to methyl or hydrogen substituents, CF₃ reduces undesired side reactions (e.g., dimerization) by delocalizing electron density .

- Spectroscopic detection : The ¹⁹F nucleus provides a unique NMR signature for real-time reaction monitoring, absent in non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.